molecular formula C14H6F14N2O2 B12003205 N,N'-1,3-Phenylenebis(perfluorobutanamide) CAS No. 524726-48-5

N,N'-1,3-Phenylenebis(perfluorobutanamide)

Cat. No.: B12003205
CAS No.: 524726-48-5
M. Wt: 500.19 g/mol
InChI Key: DXAPKYLFBXPQRX-UHFFFAOYSA-N
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Description

    is a chemical compound with the molecular formula

    N,N’-1,3-Phenylenebis(perfluorobutanamide): C14H16N2O4\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_4C14​H16​N2​O4​

    .
  • It consists of a central phenylene (benzene) ring connected to two perfluorobutanamide groups.
  • The compound’s structure features two amide functional groups (–CONH–) attached to the phenylene ring.
  • Perfluorobutanamide groups contain fluorine atoms, making them highly hydrophobic.
  • This compound finds applications in various fields due to its unique properties.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In surface modification, it alters surface energy and wettability.
    • In drug delivery, it affects drug release kinetics due to its hydrophobicity.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    524726-48-5

    Molecular Formula

    C14H6F14N2O2

    Molecular Weight

    500.19 g/mol

    IUPAC Name

    2,2,3,3,4,4,4-heptafluoro-N-[3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)phenyl]butanamide

    InChI

    InChI=1S/C14H6F14N2O2/c15-9(16,11(19,20)13(23,24)25)7(31)29-5-2-1-3-6(4-5)30-8(32)10(17,18)12(21,22)14(26,27)28/h1-4H,(H,29,31)(H,30,32)

    InChI Key

    DXAPKYLFBXPQRX-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC(=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

    Origin of Product

    United States

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